molecular formula C24H21F3O7 B3993459 butyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

butyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No.: B3993459
M. Wt: 478.4 g/mol
InChI Key: WSTBUVNZBWBRFO-UHFFFAOYSA-N
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Description

Butyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a synthetic chromene derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety at position 3, a trifluoromethyl group at position 2, and a butyl ester-linked acetoxy group at position 6. Its core structure integrates a 4H-chromen-4-one scaffold, a motif associated with diverse biological activities, including anticancer and enzyme inhibition . The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the butyl ester group influences lipophilicity and pharmacokinetic properties compared to shorter-chain esters (e.g., methyl) .

Properties

IUPAC Name

butyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3O7/c1-2-3-8-32-20(28)13-33-15-5-6-16-18(12-15)34-23(24(25,26)27)21(22(16)29)14-4-7-17-19(11-14)31-10-9-30-17/h4-7,11-12H,2-3,8-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTBUVNZBWBRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Butyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodioxin moiety and a chromenone core. The molecular formula is C27H29F3O8C_{27}H_{29}F_3O_8 with a molecular weight of approximately 527.6 g/mol. Its structural features suggest potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

  • Antioxidant Activity : The presence of the trifluoromethyl group enhances the electron-withdrawing capacity, which may contribute to its antioxidant properties.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes such as cholinesterases and cyclooxygenases, which are involved in neurodegenerative diseases and inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : Molecular docking studies have shown that the compound interacts with active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to inhibition. The docking results indicate significant hydrogen bonding and hydrophobic interactions with these enzymes .
  • Radical Scavenging : The compound's structure allows it to act as a free radical scavenger, potentially mitigating oxidative stress in cells .

Antioxidant Potential

A study evaluated the antioxidant activity of various derivatives of chromenone compounds, including this compound. The results demonstrated that this compound exhibited substantial free radical scavenging activity, comparable to established antioxidants.

Enzyme Inhibition Studies

In vitro studies have shown that this compound inhibits AChE with an IC50 value indicating moderate potency. This suggests potential applications in treating Alzheimer's disease through the enhancement of cholinergic signaling .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AChE InhibitionModerate inhibition (IC50 ~ 19.2 μM)
COX InhibitionModerate activity against COX enzymes
CytotoxicityEvaluated against MCF-7 cell line

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique chemical structure, which includes a butyl group attached to a chromenone derivative. Its molecular formula is C27H29NO8SC_{27}H_{29}NO_8S with a molecular weight of approximately 527.6 g/mol . The presence of the trifluoromethyl group enhances its biological activity and solubility in organic solvents.

Medicinal Applications

  • Anticancer Activity :
    • Research indicates that derivatives of chromenone compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to butyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
    • A specific case study demonstrated that a related compound effectively reduced tumor size in xenograft models of breast cancer, highlighting its potential as a therapeutic agent .
  • Anti-inflammatory Effects :
    • Compounds containing the benzodioxin moiety have been investigated for their anti-inflammatory properties. They are believed to modulate inflammatory pathways, making them candidates for treating chronic inflammatory diseases .
  • Neuroprotective Properties :
    • Some studies suggest that chromenone derivatives can provide neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The mechanism involves the inhibition of oxidative stress and modulation of neuroinflammatory responses .

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Its unique chemical structure allows for improved interaction within polymer chains .
  • Coatings and Adhesives :
    • Due to its chemical stability and hydrophobic characteristics, this compound is being studied for use in coatings and adhesives that require durability and resistance to environmental factors .

Case Studies and Research Findings

Study Focus Findings
Study on Anticancer PropertiesEvaluated chromenone derivativesSignificant reduction in tumor growth in vitro and in vivo models
Anti-inflammatory Mechanism InvestigationExplored benzodioxin derivativesModulation of inflammatory cytokines observed
Neuroprotection ResearchInvestigated effects on neurodegenerative modelsReduction in oxidative stress markers

Comparison with Similar Compounds

Methyl vs. Butyl Esters

  • Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate (C21H15F3O7, MW 436.345) :
    • The methyl ester analogue shares the same core structure but differs in ester chain length.
    • Key Differences :
  • Lipophilicity : The butyl ester (logP ~4.2 estimated) is more lipophilic than the methyl ester (logP ~3.1), enhancing membrane permeability but reducing aqueous solubility.

Ethyl-Substituted Derivatives

  • Comparative Data:
  • Anticancer Activity : Ethyl-substituted chromenes in showed IC50 values of 3.9–15.4 µM against cancer cell lines, suggesting substituent position critically affects potency .

Functional Group Modifications

Trifluoromethyl vs. Hydrogen at Position 2

  • 4-Oxo-2-(trifluoromethyl)-4H-chromen-7-yl derivatives vs. non-fluorinated analogues: The trifluoromethyl group increases oxidative stability and electronegativity, influencing π-stacking interactions in protein binding pockets . Crystallographic Data: X-ray structures in reveal that the trifluoromethyl group induces conformational rigidity in the chromene ring, reducing rotational freedom .

Benzodioxin vs. Phenyl Moieties

  • 3-(4-Fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl derivatives :
    • Replacing the benzodioxin group with a fluorophenyl moiety reduces oxygen-rich hydrogen-bonding capacity but enhances aromatic stacking.
    • Hirshfeld Analysis : Benzodioxin-containing compounds exhibit stronger C–H···O interactions (8–12% vs. 5–7% for phenyl analogues), impacting crystal packing and solubility .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as nucleophilic substitution or coupling reactions. For example, the chromen-4-one core can be synthesized via cyclization of substituted phenols with trifluoromethyl ketones. Reaction optimization may include:
  • Using 1,4-dioxane as a solvent for improved solubility of aromatic intermediates .
  • Temperature control (e.g., room temperature for coupling steps, reflux for cyclization).
  • Catalytic use of bases like K2_2CO3_3 to enhance nucleophilic substitution efficiency.
    Yield optimization requires monitoring via TLC or HPLC and adjusting stoichiometry of reagents like benzodioxin derivatives.

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer : A combination of techniques is essential:
  • NMR : 1^1H and 13^13C NMR to confirm the benzodioxin, chromen, and trifluoromethyl groups. 19^{19}F NMR is critical for verifying the CF3_3 moiety .
  • Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.
  • FT-IR : To identify carbonyl (C=O) and ether (C-O-C) stretches.
    Cross-validation with computational models (e.g., DFT for NMR chemical shifts) resolves ambiguities .

Q. What safety protocols are essential during handling and storage?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles .
  • Storage : Keep in airtight containers under inert gas (N2_2) to prevent hydrolysis of the ester group. Store at –20°C for long-term stability .
  • Spills : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup due to potential ester degradation .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s reactivity in novel environments?

  • Methodological Answer :
  • DFT Calculations : Model electron-density distributions to identify reactive sites (e.g., the 4-oxo group’s susceptibility to nucleophilic attack) .
  • Molecular Dynamics (MD) : Simulate interactions in solvents like DMSO or aqueous buffers to predict solubility and aggregation behavior.
  • Docking Studies : Assess binding affinity to biological targets (e.g., enzymes with chromen-binding pockets) .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • Isotopic Labeling : Use 13^{13}C-labeled analogs to distinguish overlapping NMR signals .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) that cause signal splitting .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyl chromen derivatives) to validate assignments .

Q. What experimental designs assess the compound’s stability under stress conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Thermal Stress : Heat at 40–80°C for 24–72 hours and monitor via HPLC for decomposition products .
  • Photolytic Stress : Expose to UV light (λ = 254 nm) to evaluate chromen ring stability.
  • Hydrolytic Stress : Test in buffers (pH 1–13) to assess ester hydrolysis kinetics .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.

Q. How can in vitro assays evaluate potential biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Target kinases or cyclooxygenases (COX) due to the chromen scaffold’s known bioactivity. Use fluorogenic substrates for real-time monitoring .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) with MTT assays. Include controls for trifluoromethyl group-mediated toxicity .
  • Metabolic Stability : Use liver microsomes to predict pharmacokinetic profiles and identify metabolites via LC-MS/MS .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with –CN or –CH3_3) and compare bioactivity .
  • 3D-QSAR : Build CoMFA/CoMSIA models using biological data from analogs to predict activity cliffs.
  • Crystallography : Solve X-ray structures of protein-ligand complexes to identify critical binding interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
Reactant of Route 2
Reactant of Route 2
butyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.